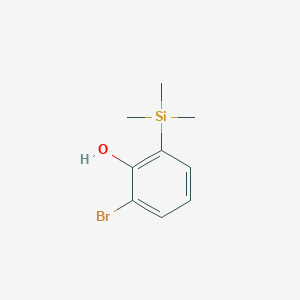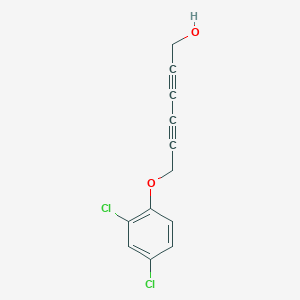![molecular formula C29H25NO2 B14609075 Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- CAS No. 57327-49-8](/img/structure/B14609075.png)
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- is a complex organic compound belonging to the indole family. Indole derivatives are significant due to their diverse biological activities and applications in medicinal chemistry . This compound features a methoxy group, a phenyl group, and a propyl group attached to the indole core, making it a unique structure with potential biological and chemical properties.
Métodos De Preparación
The synthesis of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- typically involves multistep organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction conditions often include methanesulfonic acid under reflux in methanol, yielding the desired indole derivative . Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability.
Análisis De Reacciones Químicas
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce new functional groups into the indole ring.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: This compound may be explored for its potential therapeutic effects, particularly in drug development for various diseases.
Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- involves its interaction with specific molecular targets and pathways. Indole derivatives often exert their effects by binding to receptors or enzymes, modulating their activity . For example, some indole compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- can be compared with other indole derivatives, such as:
Indole-3-carbaldehyde: A precursor for many biologically active molecules.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Methadone: An opioid analgesic with a different mechanism of action but similar structural features.
The uniqueness of Methanone, (5-methoxy-2-phenyl-1-propyl-1H-benz[g]indol-3-yl)phenyl- lies in its specific functional groups and potential biological activities, making it a valuable compound for further research and development.
Propiedades
Número CAS |
57327-49-8 |
|---|---|
Fórmula molecular |
C29H25NO2 |
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
(5-methoxy-2-phenyl-1-propylbenzo[g]indol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C29H25NO2/c1-3-18-30-27(20-12-6-4-7-13-20)26(29(31)21-14-8-5-9-15-21)24-19-25(32-2)22-16-10-11-17-23(22)28(24)30/h4-17,19H,3,18H2,1-2H3 |
Clave InChI |
AOMYZQFPWJKTRL-UHFFFAOYSA-N |
SMILES canónico |
CCCN1C(=C(C2=C1C3=CC=CC=C3C(=C2)OC)C(=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)




